
Methyl butylnitrosocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-nitrosocarbamic acid methyl ester: is an organic compound belonging to the class of esters Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-nitrosocarbamic acid methyl ester typically involves the esterification of N-Butyl-N-nitrosocarbamic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
N-Butyl-N-nitrosocarbamic acid+Methanol→N-Butyl-N-nitrosocarbamic acid methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of N-Butyl-N-nitrosocarbamic acid methyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: N-Butyl-N-nitrosocarbamic acid methyl ester can undergo hydrolysis in the presence of water and a strong acid or base, resulting in the formation of N-Butyl-N-nitrosocarbamic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: N-Butyl-N-nitrosocarbamic acid methyl ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Hydrolysis: N-Butyl-N-nitrosocarbamic acid and methanol.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-nitrosocarbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Butyl-N-nitrosocarbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates, which can modify the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl butyrate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various applications, including as a solvent.
Methyl formate: An ester with a simpler structure and different chemical properties.
Eigenschaften
Molekularformel |
C6H12N2O3 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl N-butyl-N-nitrosocarbamate |
InChI |
InChI=1S/C6H12N2O3/c1-3-4-5-8(7-10)6(9)11-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
IYZOAESALFCOKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



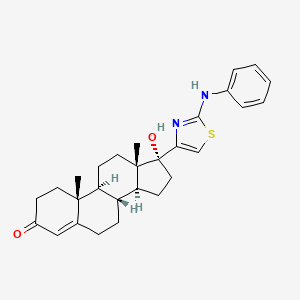
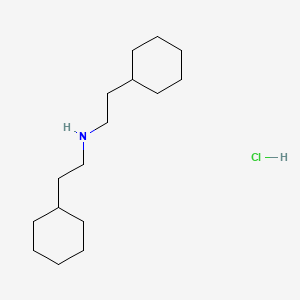
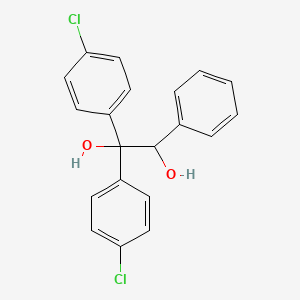


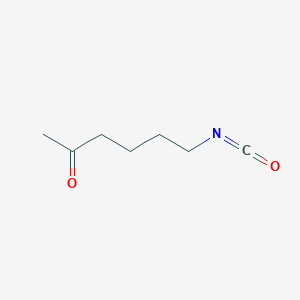
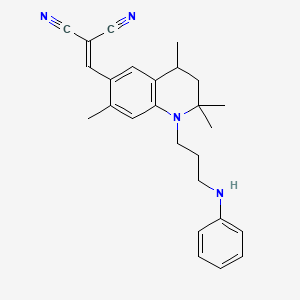

![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
